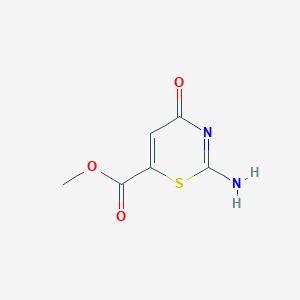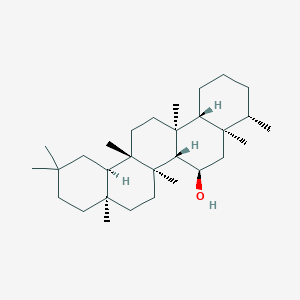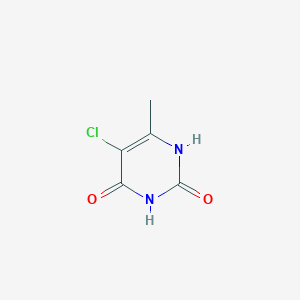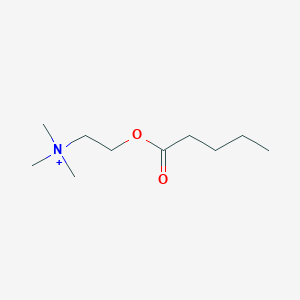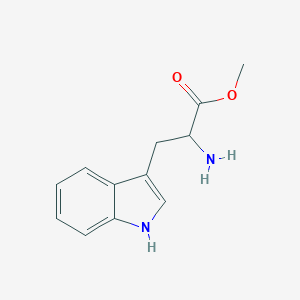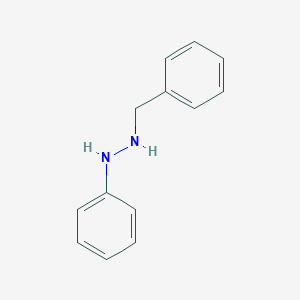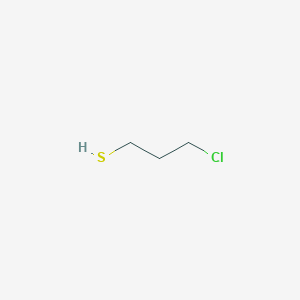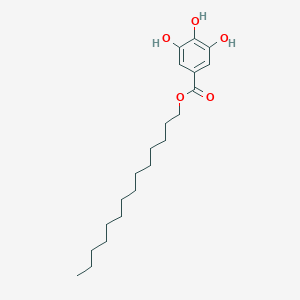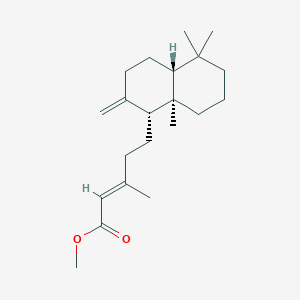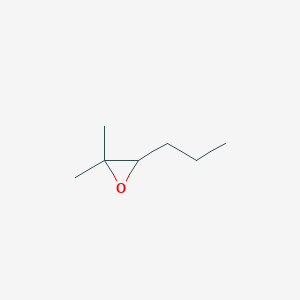
2,2-Dimethyl-3-propyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-propyloxirane, also known as isoxepac, is a chemical compound that belongs to the class of heterocyclic compounds called oxepanes. It is a colorless liquid that has a strong fruity odor and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-propyloxirane is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophile. This property makes it useful in various scientific research applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,2-Dimethyl-3-propyloxirane are not well studied. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory problems. It is also a suspected carcinogen and mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-Dimethyl-3-propyloxirane in lab experiments include its ability to act as a solvent and cross-linking agent. It is also a starting material for the synthesis of various other compounds. However, its toxicity and suspected carcinogenic and mutagenic properties make it a hazardous chemical to work with.
Direcciones Futuras
In the future, more research needs to be done to understand the mechanism of action and biochemical and physiological effects of 2,2-Dimethyl-3-propyloxirane. This will help in developing safer and more effective alternatives to this compound. Further research can also focus on the synthesis of new compounds using 2,2-Dimethyl-3-propyloxirane as a starting material. Additionally, more studies can be conducted to explore the potential use of this compound in the production of insecticides, herbicides, and fungicides.
Conclusion:
2,2-Dimethyl-3-propyloxirane is a chemical compound that has various scientific research applications. It is used as a solvent, cross-linking agent, and starting material for the synthesis of various other compounds. However, its toxicity and suspected carcinogenic and mutagenic properties make it a hazardous chemical to work with. Further research needs to be done to understand its mechanism of action and biochemical and physiological effects, and to develop safer and more effective alternatives to this compound.
Métodos De Síntesis
2,2-Dimethyl-3-propyloxirane can be synthesized through various methods. The most common method involves the reaction of 2,2-dimethyl-1,3-propanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place at a temperature of around 60-70°C and under atmospheric pressure. The product obtained is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-propyloxirane has various scientific research applications. It is used as a solvent in organic synthesis, as a cross-linking agent in the production of polymers, and as a starting material for the synthesis of various other compounds. It is also used in the production of insecticides, herbicides, and fungicides.
Propiedades
Número CAS |
17612-35-0 |
|---|---|
Nombre del producto |
2,2-Dimethyl-3-propyloxirane |
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-propyloxirane |
InChI |
InChI=1S/C7H14O/c1-4-5-6-7(2,3)8-6/h6H,4-5H2,1-3H3 |
Clave InChI |
ZWMFGIJPJXEKCV-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)(C)C |
SMILES canónico |
CCCC1C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
